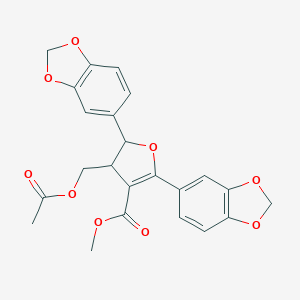
Mamdmf
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mamdmf is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method that involves the combination of several chemicals in a controlled environment. The mechanism of action of Mamdmf is not fully understood, but it is believed to have significant biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
Mamdmf has several potential applications in scientific research. One of the main areas of interest is in the field of biomedicine. Mamdmf has been shown to have significant anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory diseases. Additionally, Mamdmf has been shown to have anti-cancer properties, making it a potential candidate for cancer treatment.
Mecanismo De Acción
The mechanism of action of Mamdmf is not fully understood. However, it is believed to work by inhibiting specific enzymes and signaling pathways in the body. This inhibition leads to a reduction in inflammation and cancer cell growth.
Biochemical and Physiological Effects
Mamdmf has several biochemical and physiological effects. It has been shown to reduce inflammation in the body by inhibiting the production of specific cytokines. Additionally, Mamdmf has been shown to induce apoptosis in cancer cells, leading to their death. These effects make Mamdmf a potential candidate for the treatment of various inflammatory diseases and cancers.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Mamdmf is its well-established synthesis method. This makes it easy to obtain the compound for use in lab experiments. Additionally, Mamdmf has been shown to have significant anti-inflammatory and anti-cancer properties, making it a potential candidate for various studies. However, there are also limitations to the use of Mamdmf in lab experiments. One of the main limitations is the lack of understanding of its mechanism of action. This makes it difficult to design experiments to fully explore its potential applications.
Direcciones Futuras
There are several future directions for the study of Mamdmf. One area of interest is further exploration of its anti-inflammatory properties. Specifically, more research is needed to determine the specific cytokines targeted by Mamdmf and how it inhibits their production. Additionally, further studies are needed to determine the potential of Mamdmf as a cancer treatment. This includes exploring its effectiveness in different types of cancer and determining the optimal dosage and administration method.
Conclusion
In conclusion, Mamdmf is a chemical compound with significant potential applications in various fields. Its well-established synthesis method, anti-inflammatory, and anti-cancer properties make it a potential candidate for the treatment of various diseases. However, further research is needed to fully understand its mechanism of action and explore its potential applications.
Métodos De Síntesis
The synthesis of Mamdmf involves the combination of several chemicals, including dimethylformamide, methanol, and ammonium chloride. The process is carried out in a controlled environment, with specific temperature and pressure conditions. The chemicals are mixed in a specific order, and the reaction is monitored closely to ensure the desired product is obtained. The synthesis method of Mamdmf is well-established and has been used in several scientific studies.
Propiedades
Número CAS |
123400-68-0 |
|---|---|
Nombre del producto |
Mamdmf |
Fórmula molecular |
C23H20O9 |
Peso molecular |
440.4 g/mol |
Nombre IUPAC |
methyl 3-(acetyloxymethyl)-2,5-bis(1,3-benzodioxol-5-yl)-2,3-dihydrofuran-4-carboxylate |
InChI |
InChI=1S/C23H20O9/c1-12(24)27-9-15-20(23(25)26-2)22(14-4-6-17-19(8-14)31-11-29-17)32-21(15)13-3-5-16-18(7-13)30-10-28-16/h3-8,15,21H,9-11H2,1-2H3 |
Clave InChI |
VYVAEGWNVJHSFQ-UHFFFAOYSA-N |
SMILES |
CC(=O)OCC1C(OC(=C1C(=O)OC)C2=CC3=C(C=C2)OCO3)C4=CC5=C(C=C4)OCO5 |
SMILES canónico |
CC(=O)OCC1C(OC(=C1C(=O)OC)C2=CC3=C(C=C2)OCO3)C4=CC5=C(C=C4)OCO5 |
Sinónimos |
MAMDMF methyl 4-acetoxymethyl-4,5-dihydro-2,5-bis(3,4-methylenedioxyphenyl)-3-furancarboxylate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




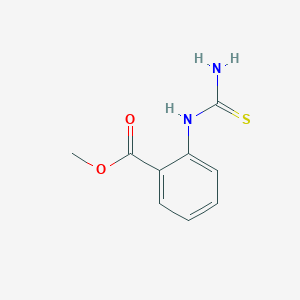



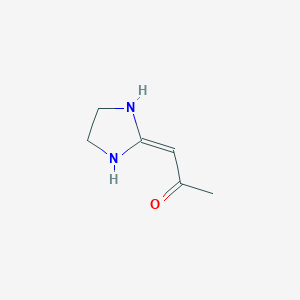
![N-[4-[1-[2-(6-methylpyridin-2-yl)ethyl]piperidine-4-carbonyl]phenyl]methanesulfonamide](/img/structure/B58527.png)

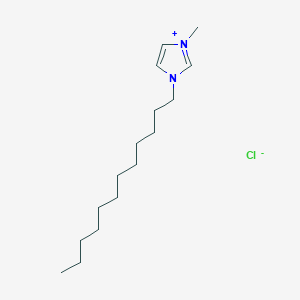

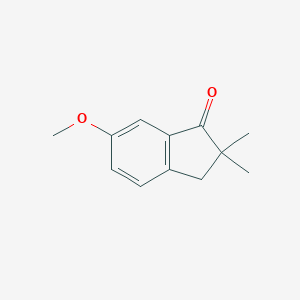

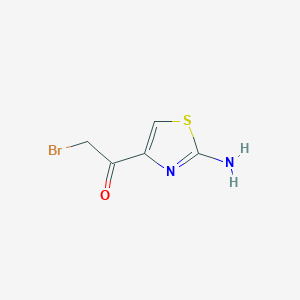
![6,7,8,9-tetrahydro-3H-benzo[e]benzimidazole](/img/structure/B58546.png)